Oxetane-3-sulfonamide
Description
Significance of Oxetane (B1205548) Ring Systems in Medicinal Chemistry
The oxetane ring, a four-membered heterocycle containing an oxygen atom, has transitioned from a synthetic curiosity to a prized motif in drug discovery. acs.org Its unique structural and physicochemical properties offer solutions to many challenges faced in the development of new therapeutic agents. nih.govnih.gov
Historical Context and Evolution of Oxetane Motif Application
Historically, the application of oxetanes in drug discovery was limited, partly due to concerns about the potential instability of the strained four-membered ring and a lack of efficient synthetic methods. acs.orgresearchgate.net The best-known early example of an oxetane-containing natural product is paclitaxel (B517696) (Taxol), which remains a frontline anticancer agent. acs.orgnih.gov Although the oxetane ring in paclitaxel is not strictly essential for its bioactivity, its presence contributes to its binding affinity. nih.gov
A significant shift occurred in the early 2000s, sparked by pioneering studies from the Carreira group in collaboration with Hoffmann-La Roche. acs.orgresearchgate.net These studies demonstrated the value of oxetanes as bioisosteres, initiating an "oxetane rush" in the medicinal chemistry community. acs.orgnih.gov Subsequent research has focused on developing new synthetic methodologies and has led to a better understanding of the structure-activity relationships, solidifying the oxetane scaffold as a valuable tool in contemporary drug discovery. acs.orgrsc.org
Role as a Bioisostere in Drug Design
A key application of the oxetane ring is its role as a bioisostere, a substituent that retains similar biological properties to the group it replaces. Oxetanes are frequently used as surrogates for gem-dimethyl and carbonyl groups. nih.govresearchgate.netbeilstein-journals.org
gem-Dimethyl Group Replacement : The gem-dimethyl group is often used to block metabolically weak spots in a drug candidate, but it significantly increases lipophilicity. nih.govbeilstein-journals.org Replacing it with an oxetane ring can achieve the same metabolic blocking effect while introducing polarity and improving aqueous solubility, without a substantial increase in molecular weight. nih.govresearchgate.netacs.org
Carbonyl Group Replacement : The oxetane ring can mimic the hydrogen-bonding ability and dipole moment of a carbonyl group. acs.orgnih.gov This substitution can enhance metabolic stability and increase the three-dimensionality of the molecule, while maintaining key interactions with biological targets. acs.orgu-tokyo.ac.jp
The incorporation of an oxetane can profoundly improve key drug-like properties. researchgate.net It has been shown to enhance aqueous solubility, modulate lipophilicity (LogD), and improve metabolic stability. acs.orgnih.govnih.gov For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. researchgate.net Furthermore, the electron-withdrawing nature of the oxetane ring can reduce the basicity (pKa) of nearby amine groups, which is often a desirable modification in drug design. acs.orgnih.gov
Influence on Molecular Three-dimensionality
There is a growing consensus that drug candidates with greater three-dimensionality, characterized by a higher proportion of sp³-hybridized carbon atoms, exhibit higher success rates in clinical development. nih.gov Such "non-flat" molecules often have improved target selectivity and better pharmacokinetic profiles. nih.gov
The oxetane ring, with its three tetrahedral sp³-hybridized carbon atoms and puckered conformation, is an excellent tool for increasing the three-dimensionality of a molecule. acs.orgnih.gov This structural feature can lead to improved aqueous solubility and provides access to unexplored chemical space, allowing for better conformational fitting into a target's binding pocket. acs.orgnih.gov The incorporation of an oxetane into an aliphatic chain can also alter conformational preferences, favoring different spatial arrangements. researchgate.net
Overview of Sulfonamide Functional Groups in Drug Discovery
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry. researchgate.netresearchgate.net Compounds containing this moiety, known as sulfa drugs, have a long history and continue to be integral to modern therapy. nih.gov
Therapeutic Relevance of Sulfonamides
Sulfonamide-based drugs were the first broadly effective antibacterial agents to be used systemically, revolutionizing medicine before the widespread availability of penicillin. researchgate.netwikipedia.orgmhmedical.com Their initial use was primarily for treating bacterial infections. researchgate.netnih.gov They act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folic acid synthesis in bacteria. wikipedia.orgmhmedical.com
Over time, the therapeutic applications of sulfonamides have expanded dramatically. nih.gov Today, the sulfonamide moiety is found in a wide array of drugs with diverse biological activities, including:
Anticancer agents researchgate.netekb.eg
Antiviral medications researchgate.netekb.eg
Diuretics (e.g., thiazides and loop diuretics) wikipedia.orginnovareacademics.in
Antidiabetic drugs (e.g., sulfonylureas) wikipedia.org
Anti-inflammatory drugs (e.g., COX-2 inhibitors) wikipedia.org
Anticonvulsants wikipedia.org
Carbonic anhydrase inhibitors used to treat glaucoma researchgate.netnih.gov
This versatility underscores the importance of the sulfonamide group as a privileged scaffold in drug design. researchgate.netnih.gov
N-acylsulfonamide Pharmacophores
The N-acylsulfonamide group (R-CO-NH-SO₂-R') is a specific and valuable pharmacophore in medicinal chemistry. rsc.orgresearchgate.net This functional group is characterized by an acyl group attached to the nitrogen of a sulfonamide. wikipedia.org
A primary role of the N-acylsulfonamide moiety is to act as a bioisostere of carboxylic acids. researchgate.netnih.gov Due to its acidic nature, it can mimic the key interactions of a carboxylic acid group while offering opportunities to modulate physicochemical properties. researchgate.netwikipedia.org The importance of this group is highlighted by its presence in numerous recently marketed drugs for a wide range of indications, including antivirals and antiproliferative agents. researchgate.netnih.gov The continued interest in this moiety stems from its ability to enhance binding interactions compared to its parent sulfonamide and to fine-tune the properties of drug candidates. rsc.orgresearchgate.net
Rationale for Investigating Oxetane-3-sulfonamide
The strategic combination of distinct molecular fragments to create novel chemical entities with enhanced properties is a cornerstone of modern medicinal chemistry. This compound emerges from this rationale, integrating the oxetane ring and the sulfonamide group. This union is not arbitrary; it represents a deliberate effort to harness the complementary and synergistic attributes of each moiety to address persistent challenges in drug discovery. The investigation into this compound is driven by the potential for the combined structure to offer superior physicochemical and pharmacological properties compared to molecules containing only one of the two functional groups.
The interest in this compound stems from the unique and advantageous properties of its constituent parts: the oxetane ring and the sulfonamide functional group. eurekaselect.com When combined, these moieties are hypothesized to confer a set of desirable traits upon a lead molecule, creating a synergistic effect that enhances its potential as a drug candidate.
The oxetane moiety is a four-membered, oxygen-containing heterocycle that has transitioned from an academic curiosity to a valuable motif in contemporary drug discovery. acs.org Its appeal lies in several key characteristics:
Three-Dimensionality: The oxetane ring possesses a distinct sp³-rich, non-planar structure. nih.gov This increased three-dimensionality is a highly sought-after feature in modern drug design, as it can lead to higher target selectivity and improved pharmacokinetic profiles by allowing for better exploration of protein binding pockets. nih.gov
Polarity and Solubility: As a small, polar fragment, the oxetane ring can significantly enhance the aqueous solubility of a compound. researchgate.netresearchgate.net Replacing a non-polar group like a gem-dimethyl group with an oxetane can increase solubility by orders of magnitude. acs.org
Metabolic Stability: Strategic placement of an oxetane can block metabolically susceptible sites on a molecule, thereby reducing clearance and improving metabolic stability. nih.govresearchgate.net
Bioisosteric Replacement: Oxetanes have proven to be effective bioisosteres for common functional groups such as carbonyls and gem-dimethyl groups, offering a way to modulate a compound's properties while retaining its primary binding interactions. acs.orgnih.gov
The sulfonamide moiety (-SO₂NH-) is a well-established and versatile functional group in medicinal chemistry, integral to the structure of numerous approved drugs. ajchem-b.comwikipedia.org Its utility is derived from its own set of favorable attributes:
Hydrogen Bonding Capability: The sulfonamide group can act as both a hydrogen bond donor (the N-H) and acceptor (the sulfonyl oxygens), enabling strong and specific interactions with biological targets. nih.gov
Metabolic Robustness: Sulfonamides are generally more resistant to metabolic degradation compared to other functional groups like amides, which can enhance the half-life of a drug candidate. researchgate.net
Chemical Versatility: The sulfonamide group allows for straightforward chemical modification, enabling chemists to fine-tune the properties of a molecule to optimize its activity and pharmacokinetic profile. eurekaselect.comnih.gov
The synergy between these two moieties in this compound lies in their ability to simultaneously address multiple molecular design objectives. The oxetane provides a three-dimensional, solubilizing scaffold, while the sulfonamide offers robust metabolic stability and key hydrogen bonding interactions. This combination allows for the creation of novel chemical structures that are soluble, stable, and structurally suited for specific protein binding, a profile that is difficult to achieve with many other functional group combinations. acs.orgnih.gov
Table 1: Physicochemical Impact of Incorporating Oxetane and Sulfonamide Moieties
| Moiety | Primary Contribution | Impact on Drug-like Properties |
| Oxetane | Polarity, Three-Dimensionality | Improves aqueous solubility. researchgate.netacs.org Increases metabolic stability by blocking metabolism sites. nih.gov Enhances target selectivity via 3D structure. nih.gov |
| Sulfonamide | H-Bonding, Metabolic Stability | Acts as a hydrogen bond donor/acceptor for target binding. nih.gov Offers greater metabolic stability than amide isosteres. researchgate.net Allows for diverse chemical substitutions. ajchem-b.com |
| Combined | Multifunctional Optimization | Provides a soluble and metabolically stable scaffold with specific binding capabilities and a defined 3D architecture. |
The rationale for investigating this compound is also strongly rooted in its potential to overcome several significant hurdles that commonly lead to the failure of drug candidates during development. lifebit.ai Modern drug discovery pipelines are frequently hampered by compounds with suboptimal physicochemical properties.
One of the most pressing challenges is poor aqueous solubility . A large percentage of new chemical entities emerging from discovery are poorly soluble, which severely limits their absorption and bioavailability. drug-dev.com The incorporation of polar groups like oxetanes is a key strategy to mitigate this issue. nih.gov By replacing lipophilic fragments, the oxetane moiety can dramatically improve a compound's solubility profile without a significant increase in molecular weight. nih.govacs.org
Another major challenge is metabolic instability . Many promising compounds fail because they are rapidly metabolized by enzymes in the body, particularly the cytochrome P450 (CYP450) family, leading to low systemic exposure and short duration of action. scirp.orgmdpi.com The strategic use of metabolically robust groups is critical. The oxetane ring can serve as a "metabolic shield" for adjacent, labile positions. nih.gov Furthermore, the sulfonamide group is inherently more stable than an amide bond, a common site of metabolic hydrolysis. researchgate.net The incorporation of an oxetane has been shown to be a strategy to direct metabolism away from CYP450 pathways. scirp.org
Finally, there is a recognized need to move beyond flat, aromatic-rich molecules, a phenomenon sometimes termed "molecular obesity," which can lead to poor physicochemical properties and nonspecific binding. pharmafeatures.com Drug discovery programs are increasingly focused on generating candidates with greater three-dimensionality (3D) , as this often correlates with better clinical success rates. nih.gov The rigid, non-planar structure of the oxetane ring makes it an ideal building block for introducing 3D character into otherwise flat molecules, potentially improving both potency and pharmacokinetic properties. nih.govnih.gov
Table 2: this compound's Potential Solutions to Drug Discovery Challenges
| Challenge in Drug Discovery | How this compound Provides a Potential Solution |
| Poor Aqueous Solubility | The inherent polarity of the oxetane ring can significantly enhance the solubility of a parent molecule. researchgate.netacs.org |
| High Metabolic Clearance | Both the oxetane and sulfonamide moieties are metabolically robust. The oxetane can shield labile sites, and the sulfonamide is more stable than an amide isostere. nih.govresearchgate.netscirp.org |
| Lack of Molecular 3D-Character | The sp³-rich, non-planar oxetane ring introduces desirable three-dimensionality, helping molecules escape "flatland" and improving target engagement. nih.govnih.gov |
| Need for Novel Scaffolds | The combination provides a new, synthetically accessible motif for medicinal chemists to explore novel chemical space and design elements. acs.orgchemrxiv.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxetane-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRKNFYJEVIMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335234-13-3 | |
| Record name | oxetane-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Oxetane 3 Sulfonamide and Derivatives
Strategies for Oxetane (B1205548) Ring Synthesis and Functionalization
The synthesis of the oxetane ring, a four-membered heterocycle, can be achieved through various strategies, including intramolecular cyclizations and cycloadditions. beilstein-journals.orgacs.org Functionalization of the pre-formed ring is also a key approach to introduce diverse substituents. acs.orgresearchgate.net
Advanced Approaches for 3,3-Disubstituted Oxetanes
The preparation of 3,3-disubstituted oxetanes is of significant interest as these motifs can serve as isosteres for gem-dimethyl and carbonyl groups in medicinal chemistry. acs.orgnih.gov However, their synthesis can be challenging. acs.org
Recent methods have focused on generating oxetane- and azetidine-benzylic carbocations as a general strategy to access valuable 3,3-disubstituted derivatives. chimia.ch One approach involves the activation of tertiary benzylic alcohols derived from commercial oxetanone, which can then be trapped by various nucleophiles. chimia.ch Another strategy utilizes the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, which has been successfully employed for the synthesis of 3,3-diaryloxetanes. acs.org
Furthermore, solid-phase synthesis has been explored for the preparation of 3,3-disubstituted oxetanes. acs.org This method involves attaching a diol to a polymer support via a sulfone linker, followed by cyclization. thieme-connect.de This approach has shown improved yields compared to solution-phase synthesis. acs.org
Key strategies for synthesizing 3,3-disubstituted oxetanes include:
Williamson Etherification: This classical method involves the intramolecular cyclization of a 1,3-diol derivative. acs.orgthieme-connect.de
Paternò–Büchi Reaction: A photochemical [2+2] cycloaddition that is particularly useful for synthesizing 3,3-diaryl-substituted oxetanes. acs.org
From Oxetan-3-one: This versatile building block can undergo various reactions, such as organometallic additions, to yield substituted oxetanols which can be further functionalized. acs.orgnih.gov
Carbocation-based Methods: Generation of carbocations at the 3-position of the oxetane ring allows for the introduction of a wide range of nucleophiles. chimia.ch
Solid-Phase Synthesis: Offers an alternative to solution-phase methods with potential for higher yields. acs.org
Ring-Opening and Polymerization in Oxetane Chemistry
The strained four-membered ring of oxetanes makes them susceptible to ring-opening reactions, a property that can be harnessed for synthetic purposes. beilstein-journals.orgradtech.org Cationic ring-opening polymerization of oxetanes is a well-established process that yields polyethers. radtech.orgrsc.org This polymerization can be initiated by various catalysts, including photo-acid generators and solid-acid catalysts. radtech.orgoup.com
Theoretical studies, such as those using density functional theory (DFT), have provided insights into the mechanism of ring-opening polymerization, suggesting that the polymerization proceeds through the continuous attack of the oxygen atom of an oxetane molecule on the carbon atom of an oxetane cation. rsc.orgrsc.org The activation energy for the initial step is typically low, facilitating the polymerization process. rsc.orgrsc.org
Anionic ring-opening polymerization of oxetanes, particularly those bearing hydroxyl groups, has also been developed. radtech.org This method often employs catalysts like potassium tert-butoxide in the presence of a crown ether. radtech.org
Introduction of the Sulfonamide Moiety
Sulfonyl Fluoride (B91410) Chemistry in Oxetane Derivatization
Oxetane sulfonyl fluorides (OSFs) have emerged as versatile reagents for the derivatization of oxetanes. acs.orgnih.govchemrxiv.org These compounds can undergo unique reaction pathways, providing access to a diverse range of oxetane derivatives. nih.gov
A notable reaction of OSFs is defluorosulfonylation (deFS). acs.orgnih.govnih.gov This process involves the loss of sulfur dioxide (SO₂) and a fluoride ion upon mild thermal activation, typically around 60 °C, to generate a planar oxetane carbocation. acs.orgspringernature.com This reactive intermediate can then be trapped by a wide variety of nucleophiles, including amines, to form amino-oxetanes. springernature.comnih.gov
The deFS reaction is significant because it provides a direct method for forming C-N bonds on the oxetane ring, mimicking a typical amidation reaction and allowing for the use of extensive amine libraries. nih.govsorbonne-universite.fr This method is tolerant of various polar functional groups and is suitable for creating arrays of compounds. nih.gov Kinetic and computational studies have supported the formation of the oxetane carbocation as the rate-determining step in this process. nih.gov
Table 1: Comparison of deFS and SuFEx Reactions of Oxetane Sulfonyl Fluorides
| Feature | Defluorosulfonylation (deFS) | Sulfonyl-Fluoride Exchange (SuFEx) |
| Reaction Pathway | Formation of an oxetane carbocation via loss of SO₂ and F⁻. acs.orgspringernature.com | Nucleophilic substitution at the sulfur atom, displacing the fluoride. nih.govspringernature.com |
| Typical Conditions | Mild thermal activation (e.g., 60 °C) in polar solvents like acetonitrile (B52724). acs.orgnih.gov | Anionic conditions, often with hard nucleophiles in less polar solvents like THF. acs.orgnih.gov |
| Common Nucleophiles | Amines, anilines, NH-azoles, sulfoximines. nih.govnih.gov | Organolithium reagents, lithium amides, phenolates. acs.orgnih.gov |
| Primary Product | 3-Substituted oxetanes (e.g., amino-oxetanes). springernature.comnih.gov | Oxetane-sulfur(VI) derivatives (e.g., oxetane sulfonamides, sulfones). acs.orgnih.gov |
In addition to the deFS pathway, oxetane sulfonyl fluorides can also undergo Sulfonyl-Fluoride Exchange (SuFEx) reactions. acs.orgnih.gov This is a type of click chemistry where a nucleophile attacks the sulfur atom, leading to the displacement of the fluoride ion. springernature.com
The outcome of the reaction, whether deFS or SuFEx, can be controlled by the choice of nucleophile and solvent. acs.orgnih.gov While the deFS pathway is favored with many nucleophiles under neutral or mildly basic conditions in polar solvents, the SuFEx pathway can be promoted by using "harder" anionic nucleophiles in less polar solvents like tetrahydrofuran (B95107) (THF). acs.orgnih.gov
For instance, reacting an OSF with an amine in acetonitrile at elevated temperatures typically leads to the deFS product (an amino-oxetane). acs.orgspringernature.com However, using a lithium amide nucleophile (generated by treating an amine with n-butyllithium) in THF at low temperatures can favor the SuFEx pathway, yielding the corresponding oxetane sulfonamide. acs.org This selectivity allows for the synthesis of a variety of novel oxetane-sulfur(VI) motifs, including sulfonamides, sulfones, and sulfonate esters. acs.orgnih.gov
The ability to switch between these two distinct reaction pathways by tuning the reaction conditions provides a powerful tool for creating a wide range of structurally diverse oxetane derivatives. nih.gov
Metal-Catalyzed Coupling Reactions for Sulfonamide Formation
The formation of the sulfonamide group on an oxetane scaffold can be effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods are prized for their functional group tolerance and reliability in forming carbon-sulfur and carbon-nitrogen bonds.
One prominent strategy involves the Suzuki-Miyaura cross-coupling reaction. Nickel-catalyzed protocols have been successfully employed to couple 3-iodooxetane (B1340047) with a variety of arylboronic acids. acs.org This transformation provides access to 3-aryloxetanes, which can be precursors to the target sulfonamides. Initial methods often required strong bases, but milder conditions using potassium carbonate have since been developed, broadening the reaction's applicability. acs.org For instance, the coupling of 3-iodooxetane with phenylboronic acid using a nickel catalyst proceeds in a 68% yield under these milder conditions. acs.org The use of nickel is also advantageous due to its greater abundance and lower cost compared to palladium. calstate.edu
Palladium catalysis offers another powerful route, particularly for the direct construction of sulfonamides from aryl or heteroaryl halides. A one-pot method has been described where an aryl halide is converted to an intermediate sulfinate using potassium metabisulfite. rsc.org This sulfinate is not isolated but is directly reacted in situ to form the desired sulfonamide. rsc.org This approach is highly efficient and amenable to parallel synthesis, allowing for the rapid generation of compound libraries. rsc.org While originally demonstrated on aryl halides, this methodology is conceptually applicable to halo-oxetanes for the direct synthesis of oxetane-sulfonamides.
Below is a table summarizing representative metal-catalyzed coupling systems.
| Catalyst System | Reactants | Product Type | Reference |
| NiCl₂(dppf) / K₂CO₃ | 3-Iodooxetane + Arylboronic acid | 3-Aryloxetane | acs.org |
| Pd(OAc)₂ / Ligand | Aryl halide + K₂S₂O₅ then Amine | Aryl sulfonamide | rsc.org |
| NiBr₂ / Chiral Diamine | γ-Halo carboxamide + Arylborane | γ-Aryl carboxamide | nih.gov |
| Fe(acac)₃ / Chiral Phosphine | α-Bromo ester + Alkenyl Grignard | α-Alkenyl ester | nih.gov |
Direct Sulfonamidation Approaches
Direct sulfonamidation methods aim to install the sulfonamide moiety with greater atom economy, often by activating a precursor already containing the oxetane ring. A notable modern strategy is the defluorosulfonylative (deFS) coupling of oxetane sulfonyl fluorides. researchgate.netnih.gov
In this approach, 3-aryloxetane-3-sulfonyl fluorides react with amine nucleophiles under mild thermal conditions (e.g., 60 °C in acetonitrile with K₂CO₃) to yield 3-amino-3-aryloxetanes. nih.gov This reaction does not proceed through the expected Sulfur-Fluoride Exchange (SuFEx) pathway. Instead, it involves the selective generation of a stabilized oxetane carbocation, which is then trapped by the amine. nih.gov This methodology is powerful because it mimics the disconnection of a standard amide coupling, allowing for the direct use of vast, commercially available amine libraries to create potential amide bioisosteres. researchgate.net The reaction demonstrates high functional group tolerance, with various primary and secondary amines, including those within complex molecules, participating successfully. nih.gov
The table below showcases the versatility of the deFS coupling with various amine nucleophiles.
| Oxetane Sulfonyl Fluoride Precursor | Amine Nucleophile | Yield (%) | Reference |
| 3-(4-methoxyphenyl)oxetane-3-sulfonyl fluoride | Morpholine | 95 | nih.gov |
| 3-(4-methoxyphenyl)oxetane-3-sulfonyl fluoride | N-Methylbenzylamine | 98 | nih.gov |
| 3-(4-methoxyphenyl)oxetane-3-sulfonyl fluoride | Aniline | 92 | nih.gov |
| 3-(4-methoxyphenyl)oxetane-3-sulfonyl fluoride | Indoline | 96 | nih.gov |
| 3-(thiophen-2-yl)oxetane-3-sulfonyl fluoride | Pyrrolidine | 91 | nih.gov |
Another, though less reported for oxetanes, direct approach is the metal-catalyzed amidation of C–H bonds. nih.gov Catalysts based on rhodium, iridium, and cobalt have been developed for the direct sulfonamidation of C–H bonds in arenes and heterocycles using sulfonyl azides as the nitrogen source. nih.gov This strategy, if adapted to an oxetane substrate, could provide a highly efficient route to oxetane sulfonamides by directly functionalizing a C-H bond on the ring.
Stereoselective Synthesis of Oxetane-3-sulfonamide Scaffolds
The synthesis of specific stereoisomers of substituted oxetane-3-sulfonamides is crucial for probing structure-activity relationships in drug discovery. This requires synthetic methods that can precisely control the three-dimensional arrangement of substituents on the oxetane ring.
One established strategy involves the enantioselective reduction of a β-halo ketone precursor, followed by an intramolecular Williamson etherification to form the chiral oxetane ring. acs.org For example, using a chiral reducing agent derived from lithium borohydride, 2-aryl-substituted oxetanes have been prepared with high enantiomeric excess (79–89% ee) without racemization during the cyclization step. acs.org
For more complex substitution patterns, the regio- and stereoselective ring-opening of chiral epoxides provides a powerful entry. The treatment of benzyl (B1604629) epoxy ethers with superbases like lithium diisopropylamide-potassium tert-butoxide (LiDAKOR) at low temperatures (−50 °C) can generate highly substituted oxetanes. acs.org The stereochemistry of the final oxetane is controlled by the geometry of the starting epoxide. For instance, E-isomers of epoxy ethers derived from amino acids cleanly form the anti-configured oxetane products. acs.org
The following table details the stereoselective synthesis of trisubstituted oxetanes from epoxide precursors.
| Epoxide Substituent (Y) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| C₆H₅ | 13:87 | 80 | acs.org |
| p-F–C₆H₅ | 12:88 | 81 | acs.org |
| CH₂=CH | 2:98 | 80 | acs.org |
| C₆H₅S | 78:22 | 86 | acs.org |
Furthermore, intramolecular cyclization reactions, such as C-C bond-forming Michael additions, have been developed for the stereoselective synthesis of 2,3,4-highly substituted oxetanes. rsc.org These methods provide access to complex oxetane cores with defined stereochemistry, which can then be elaborated to the desired sulfonamide derivatives. rsc.orgresearchgate.net
Scale-Up Synthesis and Process Chemistry Considerations
The transition from laboratory-scale synthesis to large-scale production of oxetane-containing compounds presents unique challenges due to the inherent ring strain of the four-membered ether. acs.orgnih.gov However, several successful scale-up campaigns have been reported, demonstrating the industrial feasibility of producing these valuable scaffolds.
A key intermediate for an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor was prepared on a kilogram scale via an intramolecular Williamson etherification, highlighting the robustness of this classic cyclization method for large-scale production. nih.gov In another notable example, a complex oxetane-containing respiratory syncytial virus (RSV) inhibitor was synthesized on a >5 kg scale. acs.org The route involved the oxidation of a [3-(bromomethyl)oxetan-3-yl]methanol precursor, followed by several amination and deprotection steps. acs.org
Process chemistry considerations are critical for ensuring a safe, efficient, and reproducible large-scale synthesis. Key parameters that must be optimized include catalyst selection, catalyst loading, reaction temperature, and solvent choice. For example, in the oxidation of 3-hydroxymethyl-oxetanes to oxetane-3-carboxylic acids—a common precursor—platinum and/or palladium on carbon are effective catalysts. google.com The process can be run at temperatures between 40 °C and 100 °C, with catalyst loading typically ranging from 0.01 to 20 grams of metal per mole of starting material, depending on the desired reaction rate and heat dissipation capabilities of the equipment. google.com
The table below summarizes examples of oxetane synthesis on a significant scale.
| Product/Intermediate | Scale | Key Reaction Step | Reference |
| RSV Inhibitor (Compound 255) | >5 kg | Double amination | acs.org |
| IDO1 Inhibitor Intermediate (Compound 41) | Kilogram-scale | Intramolecular Williamson etherification | nih.gov |
| 2-Oxa-6-azaspiro[3.3]heptane Precursor | 400 g | Phase-transfer catalyzed cyclization | doi.org |
| 3-Ethyl-oxetane-3-carboxylic acid | 0.1 mol scale | Catalytic oxidation | google.com |
Structure Activity Relationship Sar Studies of Oxetane 3 Sulfonamide Analogs
Influence of Oxetane (B1205548) Substitution Patterns on Biological Activity
The substitution pattern on the oxetane ring is a critical determinant of a compound's metabolic stability and potency. acs.orgacs.org The inherent ring strain of the four-membered ether, combined with the electronegativity of the oxygen atom, makes the oxetane ring susceptible to metabolic degradation, but this can be modulated through strategic substitution. nih.govmdpi.com
Research has consistently shown that the position of substitution on the oxetane ring significantly affects the molecule's properties. In studies on γ-secretase inhibitors, it was found that attaching the arylsulfonamide moiety at the 3-position of the oxetane ring resulted in compounds with a reduced propensity for oxidative metabolism compared to their 2-substituted isomers. acs.orgnih.gov This increased metabolic stability is a key advantage, as it can lead to improved bioavailability and a better pharmacokinetic profile. nih.gov
The preference for 3-substituted oxetanes is also driven by synthetic tractability and the desire to use the oxetane as a polar scaffold to improve properties like solubility without negatively impacting LogD. nih.gov In many drug discovery campaigns, the oxetane is introduced at later stages to fine-tune the properties of a lead compound, with the 3-position being the most common point of attachment. acs.org Six out of seven oxetane-containing compounds in clinical trials as of January 2023 feature substitution at the 3-position. acs.org The primary reasons for this preference are often superior metabolic stability and more accessible synthetic routes. acs.orgnih.gov
Further enhancing metabolic stability can be achieved through multi-substitution on the oxetane ring. Studies have demonstrated that the stability of the oxetane ring is strongly linked to its substitution pattern, with 3,3-disubstituted examples being the most stable. acs.orgnih.gov The steric hindrance provided by the gem-disubstitution at the 3-position effectively blocks the approach of metabolic enzymes and external nucleophiles to the C–O antibonding orbitals, thus preventing ring-opening degradative processes. nih.gov
In one study, incorporating a gem-dimethyl group at the 4-position of a 3-substituted oxetane also conferred significant metabolic stability. acs.org Conversely, placing a gem-dimethyl group at the 3-position in the same series resulted in a considerably less stable compound, highlighting the nuanced effects of substitution patterns. acs.org This indicates that while multi-substitution is a viable strategy for improving stability, the specific positions of the substituents are crucial.
| Substitution Pattern | Key Finding | Impact on Biological Profile | Source |
| 3-Substituted Oxetane | Greater microsomal stability compared to 2-substituted analogs. | Reduced oxidative metabolism, improved pharmacokinetics. | acs.orgnih.gov |
| 3,3-Disubstituted Oxetane | Most stable substitution pattern. | Steric blocking of metabolic pathways, enhanced stability. | acs.orgnih.gov |
| 4,4-Disubstituted (on a 3-substituted oxetane) | Increased metabolic stability. | Improved metabolic profile. | acs.org |
Role of the Sulfonamide Linker in Ligand-Target Interactions
The sulfonamide group is a cornerstone pharmacophore in medicinal chemistry, primarily due to its ability to act as a versatile linker and engage in critical interactions with biological targets. nih.gov Its geometry and hydrogen bonding capabilities are key to its function.
The sulfonamide moiety is an excellent hydrogen bond donor (via the N-H) and acceptor (via the two S=O oxygens). researchgate.net This allows it to form robust hydrogen bonding networks with protein targets, which is often crucial for high binding affinity. nih.govacs.org In a study of ligands binding to the FK506-binding protein 12 (FKBP12), the sulfonamide oxygens were found to form a network of S=O···HC interactions with the aromatic side chains of several amino acid residues (Tyr26, Phe36, Tyr82, and Phe99). nih.govacs.org
The energetic contribution of these interactions is significant. Dissecting the binding energy contributions of each sulfonamide oxygen revealed that both oxygens combined accounted for a binding energy of -13.1 kJ/mol. acs.org Interestingly, the interactions were coupled, with the removal of the first oxygen being more detrimental to binding than the subsequent removal of the second, indicating a cooperative effect. acs.org The ability of sulfonamide groups to participate in these extended hydrogen-bonding networks is a primary reason for their prevalence in drug design. researchgate.netbeilstein-journals.org
Studies have shown that the conformational preferences of sulfonamides can be actively exploited in drug design to improve target affinity. researchgate.net The rigidity of the sulfonamide functional group can help to "lock" a molecule into a bioactive conformation, reducing the entropic penalty of binding. mdpi.com For instance, ion mobility mass spectrometry measurements have indicated that ligand binding can induce a more shielded, stable conformation in the target protein without major conformational changes in the ligand itself, suggesting a favorable pre-organized state. nih.govacs.orgchemrxiv.org The interplay between the sulfonamide's conformational bias and its hydrogen bonding capacity is therefore a critical consideration in the rational design of potent inhibitors. nih.govresearchgate.net
Modifications of Pendant Groups on the Sulfonamide Nitrogen
Modifying the chemical groups attached to the sulfonamide nitrogen (the R-group in R-SO2-N<) is a common strategy to modulate a compound's activity, selectivity, and pharmacokinetic properties. The nature of these pendant groups can influence everything from target binding to metabolic stability.
SAR studies have demonstrated that the activity of sulfonamide-containing compounds can be significantly altered by the properties of the substituents. For example, in a series of benzenesulfonamide (B165840) analogs, hydrophobic substitutions on an attached ring were found to increase activity significantly. mdpi.com Conversely, replacing an electron-donating group with an electron-withdrawing group led to a loss of activity, underscoring the importance of the electronic properties of the pendant moiety. mdpi.com
The steric bulk of the N-alkyl group can also be a critical factor. In some cases, steric hindrance is intentionally introduced to prevent unwanted side reactions or to direct the molecule's interaction with its target. nih.gov Furthermore, the functional groups on the pendant moiety can introduce new interaction points with the target protein. A prime example is the development of sulfonimidamides, where one of the sulfonamide oxygens is replaced by a nitrogen atom. This modification enables new exit vectors and can create unprecedented hydrogen bond interactions, allowing for the remodeling of subpockets within the target protein. nih.gov This strategy highlights how modifications to the core sulfonamide structure can open new avenues for improving ligand-target interactions. nih.gov
Aromatic and Heteroaromatic Substituents
The substitution pattern on the nitrogen atom of the sulfonamide group plays a pivotal role in determining the biological activity of oxetane-3-sulfonamide derivatives. Aromatic and heteroaromatic substituents can engage in various interactions with target proteins, including hydrogen bonding, van der Waals forces, and pi-stacking, thereby influencing binding affinity and selectivity.
Systematic exploration of different aromatic and heteroaromatic rings attached to the sulfonamide moiety has revealed critical SAR trends. For instance, in the development of inhibitors for a particular enzyme, it was observed that the nature and position of substituents on an aryl ring directly impacted potency.
A hypothetical study on a series of N-aryl-oxetane-3-sulfonamides as inhibitors of Enzyme X could yield data such as that presented in Table 1. In this illustrative example, electron-withdrawing groups at the para-position of the phenyl ring, such as chloro and trifluoromethyl, may enhance inhibitory activity. This could be attributed to the modulation of the sulfonamide's acidity or the formation of specific interactions within the enzyme's active site. Conversely, bulky substituents or those at the ortho-position might lead to a decrease in activity due to steric hindrance.
Table 1: SAR of N-Aryl-Oxetane-3-sulfonamide Analogs as Enzyme X Inhibitors (Illustrative Data)
| Compound | Aromatic Substituent (R) | IC₅₀ (nM) |
| 1a | Phenyl | 150 |
| 1b | 4-Chlorophenyl | 50 |
| 1c | 4-Fluorophenyl | 75 |
| 1d | 4-Trifluoromethylphenyl | 45 |
| 1e | 4-Methoxyphenyl | 200 |
| 1f | 2-Chlorophenyl | 350 |
The introduction of heteroaromatic rings can provide opportunities for additional interactions, such as hydrogen bonding with the heteroatoms (e.g., nitrogen, sulfur, or oxygen). For example, replacing a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring could lead to improved potency or a more desirable pharmacokinetic profile. The position of the nitrogen atom within the heteroaromatic ring can also be a critical determinant of activity.
Aliphatic and Alicyclic Moieties
While aromatic and heteroaromatic substituents are widely explored, the incorporation of aliphatic and alicyclic moieties on the sulfonamide nitrogen offers a different avenue for modulating activity and physicochemical properties. These non-aromatic groups can influence a molecule's conformational flexibility, lipophilicity, and potential for hydrophobic interactions.
In a theoretical SAR study of N-aliphatic and N-alicyclic-oxetane-3-sulfonamide analogs targeting a specific receptor, varying the size and nature of the alkyl or cycloalkyl group could reveal important trends. For example, small, linear alkyl chains might be well-tolerated, while branched or bulky groups could be detrimental to activity.
Table 2 provides a hypothetical representation of such a study. A trend might emerge where a cyclopropyl (B3062369) or cyclobutyl group leads to optimal activity, suggesting a specific hydrophobic pocket in the receptor that accommodates these smaller alicyclic rings. Larger or more flexible cycloalkanes might result in a loss of potency.
Table 2: SAR of N-Aliphatic and N-Alicyclic-Oxetane-3-sulfonamide Analogs (Illustrative Data)
| Compound | Aliphatic/Alicyclic Moiety (R) | Ki (nM) |
| 2a | Methyl | 120 |
| 2b | Ethyl | 95 |
| 2c | Isopropyl | 150 |
| 2d | Cyclopropyl | 40 |
| 2e | Cyclobutyl | 55 |
| 2f | Cyclohexyl | 250 |
The incorporation of aliphatic and alicyclic moieties can also be a strategy to improve metabolic stability. Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing them with saturated ring systems can block these metabolic pathways, leading to an improved pharmacokinetic profile.
Bioisosteric Replacements within this compound Derivatives
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. Within the this compound scaffold, both the sulfonamide group and the oxetane ring itself can be subjects of bioisosteric replacement to fine-tune a molecule's properties.
The sulfonamide moiety is a versatile functional group, but it can sometimes be associated with off-target effects or undesirable physicochemical properties. Common bioisosteric replacements for the sulfonamide group include carboxamides, phosphonamides, and certain five-membered heterocyclic rings that can mimic its hydrogen bonding capabilities and geometry. For example, replacing the sulfonamide with a carboxamide might alter the acidity and hydrogen bonding pattern, which could lead to a different selectivity profile against related targets.
The systematic application of bioisosteric replacements is a key strategy in lead optimization, allowing medicinal chemists to navigate complex SAR landscapes and design novel this compound derivatives with improved therapeutic potential.
Computational and Chemoinformatic Investigations of Oxetane 3 Sulfonamide
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a protein target. For Oxetane-3-sulfonamide, these investigations focus on how its unique structural components—the strained oxetane (B1205548) ring and the sulfonamide group—contribute to molecular interactions and conformational preferences within a biological system.
Ligand-Protein Interaction Profiling
The interaction profile of this compound is dictated by its distinct functional groups. The sulfonamide moiety is a well-established pharmacophore known for its ability to form strong hydrogen bonds and act as a metal chelator, particularly with zinc ions in the active sites of metalloenzymes. Molecular docking studies of various sulfonamide-containing molecules consistently show the sulfonamide oxygen atoms acting as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. nih.govchemmethod.com
The oxetane ring, while sometimes not directly interacting with protein residues, plays a crucial role in orienting the molecule and influencing its physicochemical properties. nih.govacs.org The oxygen atom within the oxetane ring is a potent hydrogen bond acceptor, a feature that can be critical for binding affinity. mdpi.com In some documented cases, polarized C-H groups on the oxetane ring have been shown to engage in favorable CH−π interactions with aromatic residues like tyrosine. acs.org Docking studies on related oxetane derivatives have suggested that the ring can also chelate metal ions, such as Zn2+, contributing to binding selectivity. nih.govacs.org Therefore, in a protein active site, this compound is predicted to utilize its sulfonamide group for primary anchoring interactions while the oxetane moiety provides secondary interactions and conformational rigidity.
| Interaction Type | Potential Interacting Group on this compound | Common Protein Residue Partner |
| Hydrogen Bond (Donor) | Sulfonamide N-H | Aspartate, Glutamate, Serine |
| Hydrogen Bond (Acceptor) | Sulfonamide O=S=O, Oxetane Oxygen | Arginine, Lysine, Serine, Tyrosine |
| Metal Chelation | Sulfonamide Group, Oxetane Oxygen | Zinc, Magnesium, Iron |
| CH−π Interaction | Oxetane C-H Bonds | Tyrosine, Phenylalanine, Tryptophan |
Conformational Analysis of this compound
The three-dimensional shape of this compound is largely defined by the conformation of the oxetane ring. Unsubstituted oxetane is a nearly planar molecule, but the addition of substituents at the 3-position induces a more puckered conformation to alleviate eclipsing interactions. mdpi.comacs.org This puckering imparts a distinct three-dimensionality to the molecule, a desirable trait in modern drug discovery for exploring new chemical space and improving binding selectivity. nih.gov
The sulfonamide group itself introduces several rotatable bonds (C-S and S-N), which further contribute to the molecule's conformational landscape. Theoretical calculations on flavonoid analogues and other small molecules show that low-energy conformers often adopt extended shapes to minimize steric hindrance, unless specific intramolecular hydrogen bonds are possible. mdpi.com For this compound, the conformational preference would involve a balance between the puckering of the oxetane ring and the rotational orientation of the sulfonamide group relative to the ring. This conformational control is a key attribute, as it can pre-organize the molecule into a bioactive conformation that fits optimally into a target's binding site. nih.gov The stability of the oxetane ring is also linked to its substitution pattern, with 3-substituted and 3,3-disubstituted oxetanes generally being more stable than other substitution patterns. acs.orgnih.gov
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties and inherent reactivity of a molecule. nih.gov
Electronic Structure Analysis
The electronic structure of this compound is characterized by significant polarization due to its electronegative atoms. The oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect. nih.gov This effect, combined with the powerful electron-withdrawing nature of the sulfonyl group (-SO₂-), results in a significant polarization of the entire molecule.
Calculations on related sulfonamide-silatrane compounds reveal a distribution of electron density that can be visualized through Molecular Electrostatic Potential (MESP) maps. mdpi.com For this compound, these maps would show negative potential (red/yellow) around the oxygen atoms of the sulfonamide and oxetane groups, highlighting their role as hydrogen bond acceptors and Lewis bases. mdpi.com Conversely, positive potential (blue) would be concentrated around the sulfonamide N-H proton, indicating its function as a hydrogen bond donor. This electronic arrangement is fundamental to its ability to engage in the specific intermolecular interactions observed in molecular docking.
Reactivity Predictions
The reactivity of this compound is a product of its electronic structure and inherent ring strain. The oxetane ring, with approximately 106 kJ/mol of strain energy, is susceptible to ring-opening reactions, particularly under acidic conditions. nih.govmdpi.com However, substitution at the 3-position, as in this compound, generally enhances the ring's stability compared to unsubstituted or 2-substituted oxetanes. acs.orgchemrxiv.org
Computational studies on oxetane sulfonyl fluorides support a mechanism where the stability and reactivity of an intermediate carbocation are balanced, influencing reaction pathways. researchgate.net For this compound, reactivity predictions would focus on several key sites:
Oxetane Ring-Opening: Susceptible to strong acids or nucleophiles, although less reactive than epoxides.
Sulfonamide N-H: This proton is acidic and can be deprotonated by a base, allowing for further functionalization.
Sulfonyl Group: The sulfur atom is electrophilic and can be a target for nucleophilic attack under certain conditions.
Frontier Molecular Orbital (FMO) analysis would likely identify the Highest Occupied Molecular Orbital (HOMO) localized around the oxygen and nitrogen atoms, while the Lowest Unoccupied Molecular Orbital (LUMO) would be distributed around the sulfonyl group, predicting the sites for electrophilic and nucleophilic attack, respectively.
Chemoinformatic Profiling and Chemical Space Exploration
Chemoinformatic profiling situates this compound within the broader context of chemical space, evaluating its drug-like properties. The oxetane motif is increasingly recognized as a valuable component in medicinal chemistry for its ability to confer desirable properties. digitellinc.comsemanticscholar.org It is considered a "non-classical isostere" of the carbonyl group, meaning it can mimic a carbonyl's polarity and hydrogen-bonding capacity while introducing a three-dimensional, sp³-rich character. mdpi.comnih.gov
The inclusion of an oxetane ring can beneficially modulate key physicochemical properties:
Increased Solubility: The polarity of the oxetane ring often improves aqueous solubility. nih.gov
Reduced Lipophilicity (LogP): Replacing aliphatic groups like a gem-dimethyl group with an oxetane can lower lipophilicity without a significant increase in molecular weight. nih.gov
Improved Metabolic Stability: The oxetane can block sites of metabolism on a molecule. nih.gov
Modulation of Basicity: An oxetane ring placed near a basic amine can lower its pKa due to the ring oxygen's inductive effect. acs.orgnih.gov
These attributes allow the oxetane motif to expand the accessible chemical space for drug discovery, providing novel scaffolds with improved pharmacokinetic profiles. mdpi.comdigitellinc.com this compound, as a fragment, combines these benefits with the well-understood and potent interaction capabilities of the sulfonamide group.
| Property | Predicted Value/Characteristic for this compound | Rationale |
| Molecular Weight | ~137.15 g/mol | Low molecular weight, suitable for fragment-based design. |
| sp³ Character | High | The oxetane ring is a saturated, non-planar heterocycle. nih.gov |
| Polarity | High | Contribution from both the oxetane ether and sulfonamide groups. mdpi.com |
| H-Bond Donors | 1 (N-H) | From the sulfonamide group. |
| H-Bond Acceptors | 3 (two S=O, one ring O) | From the sulfonamide and oxetane groups. mdpi.com |
| Bioisosterism | Carbonyl, gem-dimethyl group | The oxetane ring can act as a surrogate for these common motifs. mdpi.comnih.gov |
Scaffold Diversity and Novelty
The oxetane ring is considered an emergent and relatively underexplored motif in drug discovery, lending inherent novelty to scaffolds that contain it. nih.gov Its introduction into molecular design provides access to new chemical space, moving away from traditional, often flat aromatic structures towards more three-dimensional conformations. acs.org This increased three-dimensionality can lead to improved target engagement and selectivity.
The novelty of the this compound scaffold stems from several key factors:
Underexplored Chemical Space: Compared to more common carbocyclic rings like cyclobutane (B1203170) or cyclopentane, the oxetane motif is less prevalent in screening libraries and clinical candidates, making it a source of novel intellectual property. acs.org
Limited Building Blocks: The diversity of commercially available and synthetically accessible oxetane building blocks has historically been limited, which has constrained the variety of oxetane-containing compounds in discovery programs. acs.org This limitation, however, also means that newly developed derivatives of scaffolds like this compound represent a significant expansion of accessible chemical structures.
Unique Physicochemical Properties: The oxetane imparts a unique combination of properties, including a strong inductive electron-withdrawing effect and the ability to act as a hydrogen bond acceptor, which differentiates it from simple alkyl or gem-dimethyl groups. nih.gov
While the synthetic accessibility can be a challenge, recent advancements in synthetic methodologies are expanding the toolkit for creating diverse libraries based on the this compound core, allowing for more thorough exploration of its potential in drug discovery. acs.org
Matched Molecular Pair Analysis
Matched Molecular Pair Analysis (MMPA) is a powerful chemoinformatic tool used to assess how small, specific structural changes affect molecular properties. In the context of this compound, MMPA can be used to computationally compare its properties to more traditional isosteres.
MMPA investigations on 3,3-diaryloxetanes as replacements for benzophenone (B1666685) have concluded that the physicochemical properties of the oxetane-containing compounds are similar and often superior to related alkyl-linked analogues. rsc.org Extrapolating from these findings, an MMPA comparing a molecule with a simple alkyl-sulfonamide to one with an this compound would likely predict significant changes in key drug-like properties.
Table 1: Predicted Property Changes in Matched Molecular Pair Analysis
| Structural Transformation | Predicted Effect on Physicochemical Property | Rationale |
| Alkyl-sulfonamide -> this compound | Increase in polarity | The oxygen atom in the oxetane ring increases overall polarity. nih.gov |
| Alkyl-sulfonamide -> this compound | Decrease in lipophilicity (LogP/LogD) | Increased polarity typically leads to lower lipophilicity. nih.gov |
| Alkyl-sulfonamide -> this compound | Increase in aqueous solubility | Higher polarity and lower lipophilicity generally improve solubility. acs.org |
| Alkyl-sulfonamide -> this compound | Increase in metabolic stability | The oxetane can block metabolically labile sites. nih.govnih.gov |
This analysis highlights the potential of the this compound scaffold to systematically modulate physicochemical properties in a predictable manner, making it a valuable design element in drug optimization.
In Silico ADME Prediction and Optimization
In silico ADME prediction plays a crucial role in modern drug discovery, allowing for the early identification of candidates with favorable pharmacokinetic profiles and flagging potential liabilities before costly synthesis and testing. nih.gov For novel scaffolds like this compound, these computational models are essential for guiding design and optimization efforts. Various computational techniques are employed to predict the ADME properties of sulfonamide-containing compounds, providing insights into their likely behavior in the body. nih.govresearchgate.net
Metabolic Stability Predictions, including CYP450 Interactions and Alternatives
A significant challenge in drug development is managing metabolism by cytochrome P450 (CYP450) enzymes, the primary route of elimination for a majority of drugs. scirp.orgnih.gov Interactions with the CYP450 system can lead to drug-drug interactions (DDIs), variable patient exposure, and the formation of toxic metabolites. mdpi.com
The incorporation of an oxetane ring into a molecule offers a strategic approach to enhance metabolic stability and direct metabolism away from CYP450 pathways. scirp.org A metabolism-based optimization study of N-arylsulfonamide γ-secretase inhibitors demonstrated this principle effectively. The parent compound, featuring a cyclohexyl ring, suffered from extensive oxidation by CYP3A4, leading to poor stability in human liver microsomes. nih.govsigmaaldrich.com Replacing the cyclohexyl group with a 3-substituted oxetane ring resulted in a potent inhibitor with a significantly reduced propensity for oxidative metabolism. nih.govsigmaaldrich.com This improvement was attributed to a reduction in lipophilicity and potentially unfavorable interactions between the oxetane's heteroatom and the CYP active site. nih.gov
Furthermore, oxetane rings can be hydrolyzed by human microsomal epoxide hydrolase (mEH), offering an alternative metabolic pathway that circumvents the CYP450 system. scirp.org By designing molecules to be cleared by mEH instead of CYPs, the risk of mechanism-based inhibition or induction of CYP enzymes can be substantially reduced, minimizing the potential for DDIs. scirp.org
Table 2: Predicted Metabolic Profile of this compound Derivatives
| Parameter | Prediction for this compound Scaffold | Implication |
| Primary Metabolic Enzymes | Cytochrome P450 (CYP) and Microsomal Epoxide Hydrolase (mEH) | Offers alternative clearance pathways, potentially reducing CYP450-mediated drug-drug interactions. scirp.org |
| Susceptibility to CYP3A4 Oxidation | Reduced (compared to analogous carbocycles) | The oxetane ring is less prone to oxidative metabolism than corresponding alkyl systems. nih.govsigmaaldrich.com |
| Metabolic Stability | Increased | The scaffold can be used to block metabolically labile positions. nih.gov |
Oral Bioavailability and Gastrointestinal Absorption
Oral bioavailability is a critical parameter for conveniently administered drugs, representing the fraction of an oral dose that reaches systemic circulation. nih.gov It is influenced by factors such as aqueous solubility, gastrointestinal permeability, and first-pass metabolism. In silico models predict oral bioavailability by analyzing relationships between molecular properties, structural fingerprints, and experimentally determined bioavailability data. nih.govmdpi.com
The physicochemical properties conferred by the this compound scaffold are generally favorable for oral absorption.
Solubility: The inherent polarity of the oxetane ring is known to improve aqueous solubility, which is often a limiting factor for the absorption of crystalline, lipophilic compounds. nih.govacs.org
First-Pass Metabolism: As discussed, the this compound scaffold is designed for enhanced metabolic stability, particularly against first-pass metabolism in the liver and gut wall mediated by CYP3A4. nih.gov This reduction in presystemic clearance would be predicted to increase oral bioavailability.
Computational tools can provide quantitative estimates of human oral bioavailability, allowing for the selection and prioritization of compounds with a higher probability of success. nih.gov
Blood-Brain Barrier Permeation
The ability of a compound to cross the blood-brain barrier (BBB) is a critical consideration in drug design. For central nervous system (CNS) targets, BBB penetration is essential, whereas for peripherally acting drugs, it is undesirable to avoid potential CNS side effects. nih.gov
In silico models are widely used to predict BBB permeation, often expressed as logBB (the logarithm of the brain-to-plasma concentration ratio) or logPS (the logarithm of the permeability-surface area product). nih.govresearchgate.net These models rely on descriptors such as lipophilicity, molecular size, polar surface area (PSA), and hydrogen bonding capacity. researchgate.net
The this compound scaffold possesses structural features that suggest low to moderate BBB permeation.
Polarity: The high polarity of the oxetane ring and the hydrogen bond donor/acceptor capacity of the sulfonamide group contribute to a higher PSA. Generally, a lower PSA (e.g., < 90 Ų) is favored for passive diffusion across the BBB. researchgate.net
Lipophilicity: The scaffold's tendency to reduce lipophilicity (LogP/LogD) also disfavors BBB penetration, as a moderate level of lipophilicity is typically required. researchgate.net
Therefore, predictive models would likely classify most drug-like molecules containing the this compound moiety as having a low propensity to cross the BBB, making the scaffold more suitable for peripherally targeted drugs where CNS exclusion is a desirable feature. nih.govresearchgate.net
Table 3: Summary of Predicted ADME Properties for this compound Derivatives
| ADME Parameter | In Silico Prediction | Rationale |
| Metabolic Stability | High | Reduced susceptibility to CYP450 oxidation; potential for alternative mEH clearance pathway. nih.govscirp.org |
| Oral Bioavailability | Moderate to High | Favorable balance of improved solubility and reduced first-pass metabolism. nih.govnih.gov |
| BBB Permeation | Low | Increased polarity and hydrogen bonding capacity generally limit passive diffusion into the CNS. researchgate.netresearchgate.net |
Biological Activity and Therapeutic Potential of Oxetane 3 Sulfonamide Derivatives
Anti-cancer Activity
Sulfonamide derivatives represent a promising class of compounds with diverse biological activities, including anti-cancer properties. nih.gov Several sulfonamide-containing drugs have been successfully marketed for cancer therapy. nih.gov The introduction of an oxetane (B1205548) ring into sulfonamide-based anticancer agents is a strategy employed to enhance physicochemical properties and fine-tune the pharmacological profile. nih.govnih.gov
Derivatives incorporating the oxetane-sulfonamide scaffold have been investigated as inhibitors of various cancer-related targets.
Hypoxia-Inducible Factor (HIF-1): Solid tumors often develop in hypoxic (low oxygen) environments, which activates the transcription factor HIF-1. nih.govnih.gov HIF-1 regulates genes involved in tumor progression, making its pathway a critical target for cancer therapy. nih.govnih.govcellphysiolbiochem.com Arylsulfonamides have been identified as a promising structural class for the development of HIF pathway inhibitors. nih.govnih.gov In a cell-based assay for HIF-dependent transcriptional activity, several arylsulfonamide inhibitors were identified, with the most potent compounds exhibiting an IC₅₀ of approximately 0.5 μM. nih.gov These compounds were shown to inhibit the promoter of the VEGF gene under hypoxic conditions, which is consistent with HIF pathway inhibition. nih.gov
Enhancer of Zeste Homolog 2 (EZH2): EZH2 is a histone methyltransferase that is frequently overexpressed in solid tumors and is associated with poor prognosis. nih.gov An oxetane-containing compound, PF-06821497, was developed as a potent EZH2 inhibitor. nih.gov This compound demonstrated robust in vivo antitumor efficacy in preclinical models and has entered Phase I clinical trials for treating various cancers, including follicular lymphoma and castration-resistant prostate cancer. nih.gov The incorporation of the oxetane moiety was a key optimization step to improve potency, solubility, and metabolic stability over earlier lead compounds. acs.orgnih.gov
Fat Mass and Obesity-Associated Protein (FTO): The FTO protein is an enzyme that catalyzes the demethylation of N6-methyladenosine (m6A) in mRNA, and its dysregulation is linked to tumorigenesis. nih.govdundee.ac.uk An oxetanyl compound demonstrated potent enzymatic inhibition of FTO with an IC₅₀ value of 0.35 μM and showed significant selectivity over the related demethylase ALKBH5. nih.gov Docking studies suggest the oxetane moiety forms a favorable hydrogen bond interaction with the Ser 229 residue in the FTO active site. nih.gov
| Compound Class/Example | Target | Activity (IC₅₀) | Significance |
|---|---|---|---|
| Arylsulfonamides | HIF-1 Pathway | ~0.5 μM | Inhibits hypoxia-driven gene expression in tumors. nih.gov |
| PF-06821497 (Oxetane-containing) | EZH2 | Potent enzymatic and cell-based inhibition | Advanced to Phase I clinical trials for lymphoma and prostate cancer. nih.gov |
| Oxetanyl Compound 23 | FTO | 0.35 μM | Potent and selective inhibition of a key mRNA demethylase in cancer. nih.gov |
Sulfonamide derivatives have been evaluated for their ability to directly inhibit the growth of cancer cells. Studies have shown that novel sulfonamides can selectively inhibit proliferation, block the cell cycle, and induce apoptosis in human cancer cells. semanticscholar.org For instance, various tested sulfonamides demonstrated cytotoxic effects against HeLa, MCF-7, and MDA-MB-468 cancer cell lines. semanticscholar.org The anti-proliferative activity of certain sulfonamide derivatives against the MCF-7 breast cancer cell line showed IC₅₀ values as low as 0.09 μM, and against the HepG2 liver cancer cell line with IC₅₀ values starting from 0.15 μM. mdpi.com The incorporation of the oxetane moiety into such compounds can further enhance their antiproliferative activity by improving properties like cell permeability and metabolic stability. nih.govnih.gov
| Compound Series | Cell Line | Reported Activity (IC₅₀) |
|---|---|---|
| Novel Sulfonamide Derivatives | MCF-7 (Breast Cancer) | 0.09 μM - 1.11 μM mdpi.com |
| Novel Sulfonamide Derivatives | HepG2 (Liver Cancer) | 0.15 μM - 1.55 μM mdpi.com |
| General Sulfonamides | MDA-MB-468 (Breast Cancer) | < 30 µM semanticscholar.org |
| General Sulfonamides | MCF-7 (Breast Cancer) | < 128 µM semanticscholar.org |
| General Sulfonamides | HeLa (Cervical Cancer) | < 360 µM semanticscholar.org |
Antimicrobial Activity (Antibacterial, Antifungal)
The sulfonamide functional group is the basis for sulfa drugs, which were the first class of synthetic antimicrobial agents to be used clinically. nih.govresearchgate.netresearchgate.net They act by competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase, which is essential for folic acid synthesis in bacteria. researchgate.net This bacteriostatic action is effective against a broad spectrum of gram-positive and certain gram-negative bacteria. nih.govresearchgate.net
Sulfonamide derivatives have also demonstrated activity against some fungi and protozoa. nih.govnih.gov For example, a series of sulfonamide-derived chromones showed significant in-vitro antibacterial activity against strains like Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov The same study found that these compounds also possessed antifungal activity against various fungi, including Trichophyton longifusus, Candida albicans, and Aspergillus flavus. nih.gov While specific studies focusing on oxetane-3-sulfonamide are limited in this area, the combination of the established antimicrobial sulfonamide core with the property-enhancing oxetane motif represents a logical strategy for developing new antimicrobial agents. mdpi.comresearchgate.net
Modulation of Receptor and Enzyme Activity
Beyond cancer targets, oxetane-containing sulfonamides have been designed to modulate the activity of other crucial enzymes. A notable example is the development of N-arylsulfonamide-based γ-secretase inhibitors for the potential treatment of Alzheimer's disease. acs.org In one study, a lead compound with a cyclohexyl group suffered from extensive metabolic oxidation. acs.org A metabolism-directed design approach led to the replacement of this group with more polar cyclic ethers. This effort culminated in the synthesis of a potent γ-secretase inhibitor featuring a 3-substituted oxetane ring. acs.org This oxetane derivative showed a reduced propensity for oxidative metabolism compared to its isomers and other cyclic ether analogues, illustrating how the oxetane motif can be strategically used to improve the "drug-like" properties of enzyme inhibitors. acs.org
Applications in Peptidomimetics
Peptide-based drugs face challenges with bioavailability and stability due to their susceptibility to enzymatic degradation by proteases. warwick.ac.uknih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties. nih.govmdpi.com A novel approach in this field involves replacing a hydrolyzable amide bond within a peptide backbone with a stable 3-amino oxetane fragment. nih.gov This creates an "oxetanyl peptide" with a hydrogen bond donor/acceptor pattern analogous to the original peptide bond but without the vulnerability to cleavage. nih.gov This strategy allows for the creation of new peptide "structural space" and can lead to analogs with enhanced metabolic stability. warwick.ac.uknih.gov The synthesis of these novel oxetanyl peptides relies on standard peptide coupling techniques, making the approach amenable to a wide range of applications in drug discovery. nih.govresearchgate.net
Emerging Therapeutic Areas and Target Identification
The unique properties of the oxetane ring—being small, polar, and three-dimensional—make it an increasingly attractive design element in modern medicinal chemistry. researchgate.netnih.gov Its use as a bioisosteric replacement for common functional groups like gem-dimethyl or carbonyl groups often leads to improved aqueous solubility, metabolic clearance, and target engagement. acs.orgnih.gov The combination of oxetane with a sulfonyl fluoride (B91410) group has enabled new synthetic strategies, allowing for the coupling of oxetane fragments with a diverse range of nucleophiles to create novel molecular scaffolds. researchgate.netnih.govacs.org
Emerging applications for oxetane-sulfonamide derivatives and related structures include their use as inhibitors for a variety of enzymes and receptors. nih.govnih.gov The ability to fine-tune physicochemical properties such as basicity (pKa) and lipophilicity (LogD) by incorporating an oxetane ring is a significant advantage in drug discovery campaigns. acs.orgnih.gov As medicinal chemists tackle increasingly challenging biological targets, the strategic incorporation of motifs like this compound is expected to play a crucial role in developing the next generation of therapeutics with improved efficacy and pharmacokinetic profiles. acs.orgnih.gov
PROTAC Linkers and Degrader Motifs
The linker is a critical, albeit sometimes overlooked, component of a Proteolysis Targeting Chimera (PROTAC), connecting the warhead that binds to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase. nih.govexplorationpub.combroadpharm.com Its chemical nature, length, and attachment points significantly influence the physicochemical properties, stability, and biological activity of the resulting PROTAC. nih.govexplorationpub.comexplorationpub.com While traditional linkers often consist of polyethylene (B3416737) glycol (PEG) or alkyl chains, there is a growing interest in incorporating more rigid and functional moieties to enhance PROTAC performance. nih.govjenkemusa.com
The this compound motif represents a potential, albeit not yet widely explored, structural element for PROTAC linkers. The inherent properties of both the oxetane ring and the sulfonamide group suggest that their combination could offer several advantages in the design of novel protein degraders.
The incorporation of an oxetane ring into a linker can modulate key physicochemical parameters of a PROTAC molecule. researchgate.net Oxetanes are known to be metabolic stabilizers and can improve aqueous solubility, a common challenge in PROTAC development due to their high molecular weight. researchgate.net The three-dimensional and rigid nature of the oxetane ring can also impart a degree of conformational constraint to the linker, which can be advantageous for optimizing the ternary complex formation between the POI, the PROTAC, and the E3 ligase.
The sulfonamide group, on the other hand, is a well-established pharmacophore that can act as a hydrogen bond donor and acceptor. This feature could facilitate intramolecular and intermolecular interactions that stabilize the active conformation of the PROTAC and the ternary complex. Furthermore, sulfonamides are known for their chemical stability and can serve as a rigid connecting unit within the linker.
Future Directions and Research Opportunities
Development of Novel Synthetic Routes to Access Underexplored Oxetane-3-sulfonamide Scaffolds
The full potential of this compound derivatives is currently limited by the availability of diverse building blocks. nih.gov While classical methods for sulfonamide synthesis, such as reacting sulfonyl chlorides with amines, are well-established, there is a growing need for more efficient and versatile routes that tolerate a wider range of functional groups. researchgate.net Recent advancements in synthetic chemistry offer promising avenues for accessing novel and underexplored scaffolds.
Modern approaches are moving beyond traditional methods to include innovative strategies like photocatalytic coupling. rsc.org For instance, a transition-metal-free photocatalytic strategy has been developed for the modular synthesis of arylsulfonamides from abundant aryl triflates, which could be adapted for oxetane-containing substrates. rsc.org Another novel approach involves the synthesis of sulfonamides directly from sulfonic acids and isonitriles under aqueous conditions. researchgate.net
On the oxetane (B1205548) side, significant progress has been made in creating functionalized building blocks. Efficient intramolecular C-C bond formation has been used to produce 2-(aryl-sulfonyl)oxetanes, which can be further derivatized. imperial.ac.ukrsc.org Furthermore, a variety of transformations starting from oxetan-3-one, such as the Strecker and Horner-Wadsworth-Emmons reactions, have enabled the synthesis of diverse 3,3-disubstituted oxetane precursors on a large scale. chemrxiv.org Recently developed oxetane sulfonyl fluoride (B91410) reagents also allow for the coupling of 3-aryl-oxetane fragments with various nucleophiles, expanding the accessible chemical space. nih.gov These advanced synthetic tools are crucial for generating diverse libraries of this compound candidates for biological screening.
Advanced SAR-Driven Design through Integrated Experimental and Computational Approaches
The integration of computational modeling with experimental synthesis and testing is accelerating the optimization of this compound-based drug candidates. Structure-Activity Relationship (SAR) studies are greatly enhanced by this synergy, allowing for more rational and efficient drug design. acs.orgresearchgate.net
A prime example is the metabolism-directed design of oxetane-containing arylsulfonamides as γ-secretase inhibitors. acs.orgnih.gov In this work, an initial lead compound with a cyclohexyl group showed poor metabolic stability due to oxidation by cytochrome P450 enzymes. acs.org A subsequent SAR study, guided by an effort to lower lipophilicity, led to the introduction of a 3-substituted oxetane ring. acs.orgnih.gov This modification resulted in a potent inhibitor with a significantly reduced propensity for oxidative metabolism, likely due to lower lipophilicity and less favorable interactions with the CYP active site. acs.orgnih.gov
Computational tools like molecular docking are invaluable for predicting binding modes and guiding the design of new derivatives. researchgate.netrsc.org For a series of novel sulfonamides designed as antidiabetic agents, docking studies were used to investigate the interactions of the most active compounds with the active sites of α-glucosidase and α-amylase. researchgate.netrsc.org This computational insight helps rationalize the observed biological activity and informs the design of next-generation compounds with improved potency and selectivity. rsc.org The oxetane moiety is often used to fine-tune key drug-like properties, and its tactical placement can improve aqueous solubility, metabolic clearance, and target selectivity. nih.gov
Table 1: Improvement of Physicochemical and Pharmacokinetic Properties by Oxetane Incorporation
| Original Scaffold Feature | Replacement/Addition | Resulting Improvement | Example Target |
|---|---|---|---|
| Cyclohexyl group | 3-substituted Oxetane | Increased metabolic stability, reduced lipophilicity acs.orgnih.gov | γ-secretase acs.orgnih.gov |
| Gem-dimethyl group | Oxetane moiety | Improved aqueous solubility, maintained potency nih.gov | Aldehyde Dehydrogenase 1A (ALDH1A) nih.gov |
| Difluorocyclobutyl group | Oxetane moiety | Improved physicochemical properties and off-target profiles nih.gov | Indoleamine 2,3-dioxygenase 1 (IDO1) nih.gov |
Exploration of Polypharmacology and Multi-target Drug Design
The inherent versatility of the sulfonamide functional group makes it an excellent candidate for the growing field of polypharmacology, which aims to design single chemical entities that can modulate multiple biological targets. nih.gov This multi-target approach is particularly relevant for treating complex diseases like cancer, diabetes, and neurodegenerative disorders, where multiple pathways are often dysregulated. nih.gov Sulfonamide derivatives have a long history of exhibiting a wide range of biological activities, including antibacterial, anticancer, and antidiabetic properties, making the scaffold a privileged structure in multi-target drug design. nih.govresearchgate.netajchem-b.com
The this compound framework can be leveraged to develop novel multi-target agents by combining the broad bioactivity of sulfonamides with the property-enhancing effects of the oxetane ring. nih.govnih.gov A recent study on new sulfonamide derivatives for diabetes provides a clear example of this strategy. researchgate.netrsc.org Researchers designed and synthesized a series of compounds intended to act as multitarget antidiabetic agents by inhibiting both α-glucosidase and α-amylase, two key enzymes involved in carbohydrate digestion. rsc.org Several of these compounds showed excellent inhibitory activity against α-glucosidase, with some being more potent than the reference drug acarbose, while also demonstrating significant glucose uptake activity. researchgate.netrsc.org
Table 2: Multi-target Activity of Novel Sulfonamide Derivatives in Diabetes Research
| Compound | α-glucosidase IC₅₀ (µM) | α-amylase IC₅₀ (µM) | Glucose Uptake EC₅₀ (µM) |
|---|---|---|---|
| 3a | 19.39 | 331.87 | 22.90 |
| 3b | 25.12 | 50.16 | 4.80 |
| 3g | 137.95 | 11.10 | 1.29 |
| 3h | 25.57 | 293.86 | 23.50 |
| 6 | 22.02 | 207.91 | 10.80 |
| 7 | 85.35 | 331.96 | 19.03 |
| Acarbose (ref.) | 27.02 | 13.14 | N/A |
| Berberine (ref.) | N/A | N/A | 34.70 |
Data sourced from research on novel multitarget antidiabetic agents. researchgate.netrsc.org
Applications in Chemical Biology and Protein Modification
The unique reactivity and stability of the oxetane ring open up new applications for this compound derivatives in the field of chemical biology, particularly for the site-selective modification of proteins. nih.gov Chemical modification is a powerful tool for studying protein function, developing new diagnostics, and creating advanced therapeutics like antibody-drug conjugates. nih.gov
A simple and effective method has been developed for incorporating oxetanes into proteins through the chemoselective alkylation of cysteine residues. nih.gov In this approach, 3-bromooxetane (B1285879) reacts specifically with the thiol group of cysteine residues on proteins such as Synaptotagmin-I and Annexin-V. nih.gov The resulting 3-S-oxetane linkage proved to be highly stable, showing no degradation after incubation in human plasma or in the presence of high concentrations of endogenous thiols like glutathione. nih.gov This stability is a critical prerequisite for any in vivo applications. nih.gov
This methodology enables the attachment of the oxetane motif, and by extension this compound derivatives, to proteins of interest. Such conjugation could be used to improve the physicochemical properties of peptide or protein therapeutics, enhancing their solubility or metabolic stability. nih.gov Furthermore, oxetane-containing probes could be designed for labeling and visualizing proteins in living cells, aiding in the elucidation of complex biological pathways. rsc.org The ability to form stable, covalent linkages with specific amino acid residues makes the oxetane scaffold a valuable addition to the chemical biology toolbox. nih.govnih.gov
Translation to Preclinical and Clinical Development
A key goal of medicinal chemistry is the translation of promising compounds from the laboratory into preclinical and clinical development. The oxetane motif has been increasingly recognized for its ability to impart "druglike" properties, which can improve a compound's chances of success in these later stages of drug development. acs.orgnih.gov The incorporation of an oxetane ring can lead to significant improvements in pharmacokinetic (PK) profiles, including higher bioavailability and better metabolic stability. nih.gov
Preliminary animal studies with a representative oxetane-containing arylsulfonamide γ-secretase inhibitor demonstrated that the series is capable of lowering amyloid-β levels in vivo, providing crucial proof-of-concept for this class of compounds. acs.orgnih.gov While there are not yet any fully synthetic, FDA-approved drugs containing an oxetane-sulfonamide core, the broader class of oxetane-containing molecules has seen significant progress. nih.govacs.org As of early 2023, at least seven drug candidates featuring an oxetane ring were undergoing clinical trials for a range of diseases, including cancer and multiple sclerosis. acs.org This demonstrates the acceptance and viability of the oxetane scaffold in clinical-stage molecules. The success of these candidates provides a strong rationale for advancing optimized this compound derivatives into preclinical and, eventually, clinical evaluation.
Table 3: Selected Oxetane-Containing Drug Candidates in Clinical Trials
| Drug Candidate | Developer | Therapeutic Area | Clinical Phase (as of early 2023) |
|---|---|---|---|
| Crenolanib | AROG Pharmaceuticals/Pfizer | Cancer (AML, GIST) | Phase III acs.org |
| Fenebrutinib | Genentech | Multiple Sclerosis | Phase III acs.org |
| Ziresovir | Hoffmann-La Roche/Ark Biosciences | Respiratory Syncytial Virus (RSV) | Phase III acs.org |
This table lists examples of clinical candidates containing an oxetane motif to illustrate the scaffold's progression in drug development. acs.org
Q & A
Q. How to design a robust SAR study for this compound derivatives?
- Methodological Answer :
- Prioritize isosteric replacements (e.g., oxetane vs. tetrahydrofuran) to isolate ring size effects.
- Include negative controls (e.g., non-sulfonamide analogs) to confirm target specificity.
- Use DoE (Design of Experiments) to systematically vary substituent electronic (Hammett σ) and steric (Taft E) parameters .
Q. What validation criteria ensure reproducibility in this compound synthesis?
- Methodological Answer :
- Adhere to ICH Q2(R1) guidelines for analytical method validation (e.g., HPLC purity >95%).
- Document batch-to-batch variability (RSD <5% for yield and purity).
- Share crystallographic data (CCDC deposition) and synthetic protocols via open-access repositories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
